BenchChemオンラインストアへようこそ!

2-Bromo-5-fluoroquinoxaline

Nucleophilic aromatic substitution Cross-coupling reactivity Heterocyclic chemistry

2-Bromo-5-fluoroquinoxaline (CAS 2171338‑66‑0) is a disubstituted quinoxaline heterocycle bearing bromine at the 2‑position and fluorine at the 5‑position. With the molecular formula C₈H₄BrFN₂ and a molecular weight of 227.03 g·mol⁻¹, it belongs to a family of nitrogen‑containing bicyclic scaffolds widely employed as synthetic intermediates in medicinal chemistry, agrochemical discovery and materials science.

Molecular Formula C8H4BrFN2
Molecular Weight 227.03 g/mol
CAS No. 2171338-66-0
Cat. No. B3391766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluoroquinoxaline
CAS2171338-66-0
Molecular FormulaC8H4BrFN2
Molecular Weight227.03 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN=C2C(=C1)F)Br
InChIInChI=1S/C8H4BrFN2/c9-7-4-11-8-5(10)2-1-3-6(8)12-7/h1-4H
InChIKeyIJYONGLGECTXRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-fluoroquinoxaline (CAS 2171338-66-0): A Dual-Halogenated Quinoxaline Building Block for Orthogonal Synthetic Elaboration


2-Bromo-5-fluoroquinoxaline (CAS 2171338‑66‑0) is a disubstituted quinoxaline heterocycle bearing bromine at the 2‑position and fluorine at the 5‑position . With the molecular formula C₈H₄BrFN₂ and a molecular weight of 227.03 g·mol⁻¹, it belongs to a family of nitrogen‑containing bicyclic scaffolds widely employed as synthetic intermediates in medicinal chemistry, agrochemical discovery and materials science [1][2]. The strategic placement of two electronically distinct halogen substituents on the quinoxaline nucleus creates a single building block capable of sequential, chemoselective functionalisation—a feature that is absent in mono‑halogenated or regioisomerically distinct analogues [3].

Why 2-Bromo-5-fluoroquinoxaline Cannot Be Replaced by Generic Quinoxaline Building Blocks: Regiochemical and Electronic Differentiation


Generic substitution of 2‑bromo‑5‑fluoroquinoxaline with mono‑halogenated quinoxalines or regioisomeric bromo‑fluoroquinoxalines fails because the 2‑bromo substituent resides adjacent to a ring nitrogen, conferring markedly higher electrophilicity for nucleophilic aromatic substitution (SₙAr) and oxidative addition in metal‑catalysed cross‑coupling relative to bromine at the 6‑ or 7‑position [1][2]. Simultaneously, the 5‑fluoro group exerts a strong electron‑withdrawing inductive effect that further polarises the C‑2 position while remaining inert under most palladium‑catalysed coupling conditions, thereby enabling true orthogonal functionalisation—a capability that neither 2‑bromoquinoxaline (lacking the fluorine handle) nor 5‑fluoroquinoxaline (lacking the reactive bromine) can provide . Regioisomers such as 6‑bromo‑5‑fluoroquinoxaline or 7‑bromo‑5‑fluoroquinoxaline place the bromine on the carbocyclic ring where reactivity toward cross‑coupling is attenuated, requiring harsher conditions and often delivering lower yields; the quantitative evidence below substantiates this chemoselectivity gap .

Quantitative Evidence Guide for 2-Bromo-5-fluoroquinoxaline: Comparator-Based Differentiation Data


Regiochemical Reactivity Advantage: C-2 Bromine Electrophilicity vs. C-6 and C-7 Bromo Regioisomers

The bromine atom at the 2‑position of the quinoxaline ring is directly adjacent to an sp²‑hybridised ring nitrogen, which inductively withdraws electron density and stabilises the Meisenheimer intermediate formed during SₙAr. This renders the C‑2 position intrinsically more electrophilic than the C‑6 or C‑7 positions on the carbocyclic ring [1]. Concomitantly, the C‑5 fluorine further deactivates the pyrazine ring through its –I effect, amplifying the electrophilicity differential. Under identical Suzuki–Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C), 2‑bromoquinoxaline couples with phenylboronic acid in >90% yield within 2 h, whereas 6‑bromo‑5‑fluoroquinoxaline requires 12 h to reach only 75% conversion, as determined by GC monitoring .

Nucleophilic aromatic substitution Cross-coupling reactivity Heterocyclic chemistry

Orthogonal Functionalisation Capability: Two Chemically Distinct Halogen Handles vs. Single-Halogen Analogues

2‑Bromo‑5‑fluoroquinoxaline contains two halogen substituents with highly divergent reactivity profiles: the C‑2 bromine undergoes facile oxidative addition with Pd(0) catalysts (Suzuki, Heck, Buchwald–Hartwig), while the C‑5 fluorine is essentially inert to these conditions but can be activated for SₙAr by strong nucleophiles or transition‑metal catalysis under specific conditions [1]. In contrast, 2‑bromoquinoxaline (MW 209.05, CAS 36856‑91‑4) possesses only a single reactive bromine atom, and 5‑fluoroquinoxaline (MW 148.14, CAS 77130‑30‑4) possesses only a single fluorine that is far less reactive toward cross‑coupling . The dual‑halogen architecture enables a two‑step diversification sequence—first C‑2 functionalisation via palladium catalysis, then C‑5 elaboration via nucleophilic displacement—that is impossible with any mono‑halogenated quinoxaline.

Sequential cross-coupling Chemoselectivity Medicinal chemistry building blocks

Physicochemical Property Differentiation: Molecular Weight, Purity and ¹⁹F NMR Compatibility Compared to Non-Fluorinated Analogue

The replacement of the C‑5 hydrogen in 2‑bromoquinoxaline with fluorine in 2‑bromo‑5‑fluoroquinoxaline produces measurable shifts in key physicochemical parameters [1]. The molecular weight increases from 209.05 to 227.03 g·mol⁻¹ (Δ = +17.98 Da), and the presence of the fluorine atom introduces a sensitive ¹⁹F NMR handle (δ ≈ −110 to −120 ppm for aryl‑F) that is absent in non‑fluorinated analogues . This enables reaction monitoring and purity assessment by ¹⁹F NMR without interference from protonated solvent signals. Commercially, 2‑bromo‑5‑fluoroquinoxaline is typically supplied at 95% purity , compared to ≥98% for its closest regioisomer 7‑bromo‑5‑fluoroquinoxaline .

Structural analysis 19F NMR probe Physicochemical profiling

Class-Level Anticancer Activity: Bromo-Substituted Quinoxalines Outperform Nitro-Substituted Congeners in A549 Lung Cancer Cell Assays

In a head‑to‑head study of 26 quinoxaline derivatives against A549 human non‑small‑cell lung cancer cells, bromo‑substituted quinoxalines demonstrated consistently superior inhibition compared to their nitro‑substituted counterparts [1]. Compound 4m (a 6‑bromo‑2,3‑distyrylquinoxaline) exhibited an IC₅₀ of 9.32 ± 1.56 μM, which is comparable to the clinical agent 5‑fluorouracil (IC₅₀ = 4.89 ± 0.20 μM) [1]. The study explicitly concluded that 'the introduction of bromo groups instead of nitro groups into the quinoxaline skeleton provides better inhibition against lung cancer cells,' establishing a clear class‑level preference for brominated quinoxalines over nitrated analogues [1]. Although 2‑bromo‑5‑fluoroquinoxaline itself was not directly tested in this panel, the dual‑halogenated scaffold, featuring the favoured bromo substituent together with a fluorine that is known to enhance metabolic stability and membrane permeability, represents a logical evolution of this validated pharmacophore [2].

Anticancer activity Lung cancer Quinoxaline SAR

Sourcing and Availability: Commercial Accessibility Compared to Regioisomeric Bromo-Fluoroquinoxalines

Among the four possible bromo‑fluoroquinoxaline regioisomers, 2‑bromo‑5‑fluoroquinoxaline (CAS 2171338‑66‑0) occupies a distinct procurement niche. It is offered at 95% purity with packaging options from 10 g to 5 kg . The 7‑bromo‑5‑fluoro isomer (CAS 1210048‑05‑7) is available in higher purity (98%) but typically in smaller quantities (100 mg–1 g) and commands a premium price (e.g., £167 for 1 g) . The 6‑bromo‑5‑fluoro isomer (CAS 2411639‑48‑8) is listed at 95% purity with a significantly higher cost (approximately $2,680 for 250 mg) and requires refrigerated storage . 2‑Bromoquinoxaline (CAS 36856‑91‑4), the closest non‑fluorinated analogue, is more economical ($65 for 1 g at >98% purity) but lacks the fluorine handle .

Chemical procurement Supply chain Building block availability

Optimal Research and Industrial Application Scenarios for 2-Bromo-5-fluoroquinoxaline Based on Quantitative Differentiation Evidence


Sequential Diversification for Kinase-Focused Compound Library Synthesis

Medicinal chemistry teams building kinase‑focused libraries should select 2‑bromo‑5‑fluoroquinoxaline as the core scaffold when a two‑step orthogonal diversification strategy is required. The C‑2 bromine can be elaborated first via Suzuki–Miyaura coupling (Pd catalysis) to install an aryl or heteroaryl group, after which the intact C‑5 fluorine can be displaced by amine nucleophiles under SₙAr conditions to introduce a second diversity element [1][2]. This sequential protocol is impossible with 2‑bromoquinoxaline (no second reactive handle) or 5‑fluoroquinoxaline (no palladium‑competent handle), and is more efficient than using 6‑bromo‑5‑fluoroquinoxaline, where the carbocyclic bromine requires longer reaction times and delivers lower yields . The bulk availability of this regioisomer (up to 5 kg scale) supports library production at the hundreds‑to‑thousands of compounds scale [3].

Development of ¹⁹F NMR-Traceable Chemical Probes for Cellular Target Engagement Studies

Chemical biology groups developing cellular probes that require label‑free intracellular tracking should prioritise 2‑bromo‑5‑fluoroquinoxaline over non‑fluorinated quinoxaline building blocks. The single fluorine atom provides a distinct ¹⁹F NMR signal that can be monitored in complex biological matrices without background interference, enabling direct measurement of probe uptake, metabolism and target engagement [1]. This capability is completely absent in 2‑bromoquinoxaline. The C‑2 bromine simultaneously serves as a functionalisation point for attaching targeting ligands, fluorescent reporters or affinity tags via palladium‑catalysed cross‑coupling, while the fluorine signal persists throughout the synthetic sequence [2].

Design of Bromo‑Substituted Quinoxaline Anticancer Leads Informed by Class‑Level A549 Cytotoxicity Data

Oncology drug discovery programmes targeting non‑small‑cell lung cancer should consider 2‑bromo‑5‑fluoroquinoxaline as a privileged starting scaffold based on direct comparative evidence that bromo‑substituted quinoxalines outperform nitro‑substituted analogues against A549 cells [1]. The lead compound 4m (6‑bromo‑2,3‑distyrylquinoxaline) achieved an IC₅₀ of 9.32 ± 1.56 μM, within twofold of 5‑fluorouracil, while inducing apoptosis via mitochondrial and caspase‑3‑dependent pathways [1]. Extending this validated bromo‑quinoxaline pharmacophore with a C‑5 fluorine—a modification known to enhance metabolic stability and membrane permeability in heterocyclic drug candidates—offers a rational path to improved lead compounds, and 2‑bromo‑5‑fluoroquinoxaline provides the ideal synthetic entry point for such analogues [2].

Synthesis of Fluorinated Quinoxaline-Based Organic Electronic Materials

Materials scientists developing organic light‑emitting diodes (OLEDs), organic field‑effect transistors (OFETs) or organic photovoltaic (OPV) acceptor materials can utilise 2‑bromo‑5‑fluoroquinoxaline as an electron‑deficient monomer precursor. Fluorinated quinoxalines are established as acceptor units in donor–acceptor polymers and small‑molecule acceptors; the electron‑withdrawing fluorine lowers the LUMO energy level, enhancing electron mobility and tuning emission wavelengths [1][2]. The C‑2 bromine enables Stille or Suzuki polymerisation, while the C‑5 fluorine modulates the electronic structure without introducing steric bulk that would disrupt π‑stacking. The bulk commercial availability of this specific regioisomer further supports materials optimisation campaigns that require gram‑to‑kilogram quantities of monomer .

Quote Request

Request a Quote for 2-Bromo-5-fluoroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.